molecular formula C15H16N2O4S2 B2545601 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 941886-69-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2545601
CAS No.: 941886-69-7
M. Wt: 352.42
InChI Key: KRNSTZUYORSDFW-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a dioxidoisothiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine in the presence of coupling agents such as EDCI or DCC.

    Attachment of the dioxidoisothiazolidinyl moiety: This can be accomplished through nucleophilic substitution reactions, where the thiophene derivative reacts with a suitable dioxidoisothiazolidinyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

  • N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-6-5-11(17-7-3-9-23(17,19)20)10-12(13)16-15(18)14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSTZUYORSDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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